molecular formula C24H39ClN2O3 B065090 Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- CAS No. 172800-03-2

Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-

Cat. No. B065090
CAS RN: 172800-03-2
M. Wt: 439 g/mol
InChI Key: WTYDICABGJYSEV-BNBNXSKYSA-N
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Description

Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as cyclohexylamines, which are known to have a variety of pharmacological effects. The purpose of

Mechanism Of Action

The mechanism of action of Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- is not fully understood. It is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. It may also act on other receptors, such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of GABA in the brain, which can lead to a reduction in neuronal excitability and anxiolytic effects. It has also been shown to reduce the release of glutamate, which can lead to a reduction in neuropathic pain and depression.

Advantages And Limitations For Lab Experiments

The advantages of using Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- in lab experiments include its ability to modulate the GABA-A receptor, its analgesic and anxiolytic properties, and its potential use in the treatment of neuropathic pain, depression, and anxiety disorders. The limitations of using this compound include its limited solubility in water and its potential for toxicity at high doses.

Future Directions

There are several future directions for the study of Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-. One direction is to further investigate its mechanism of action and its potential use in the treatment of other neurological disorders, such as epilepsy and Alzheimer's disease. Another direction is to develop new analogs of this compound with improved solubility and reduced toxicity. Finally, future studies could investigate the potential use of this compound in combination with other drugs for the treatment of complex neurological disorders.
Conclusion:
In conclusion, Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- is a chemical compound that has been extensively studied for its potential use in scientific research. It has a variety of pharmacological effects, including analgesic, anxiolytic, and anticonvulsant properties. Its mechanism of action is not fully understood, but it is believed to act as a modulator of the GABA-A receptor. It has potential advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis method for Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- involves the reaction of 2-butoxyphenyl isocyanate with 2-(1-piperidinylmethyl)cycloheptanol in the presence of hydrochloric acid. The resulting compound is then purified using a variety of techniques, such as column chromatography and recrystallization.

Scientific Research Applications

Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis- has been studied for its potential use in a variety of scientific research applications. It has been found to have a variety of pharmacological effects, including analgesic, anxiolytic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders.

properties

CAS RN

172800-03-2

Product Name

Carbamic acid, (2-butoxyphenyl)-, 2-(1-piperidinylmethyl)cycloheptyl ester, monohydrochloride, cis-

Molecular Formula

C24H39ClN2O3

Molecular Weight

439 g/mol

IUPAC Name

[(1R,2R)-2-(piperidin-1-ylmethyl)cycloheptyl] N-(2-butoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C24H38N2O3.ClH/c1-2-3-18-28-23-15-9-8-13-21(23)25-24(27)29-22-14-7-4-6-12-20(22)19-26-16-10-5-11-17-26;/h8-9,13,15,20,22H,2-7,10-12,14,16-19H2,1H3,(H,25,27);1H/t20-,22-;/m1./s1

InChI Key

WTYDICABGJYSEV-BNBNXSKYSA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCCC[C@@H]2CN3CCCCC3.Cl

SMILES

CCCCOC1=CC=CC=C1NC(=O)OC2CCCCCC2CN3CCCCC3.Cl

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)OC2CCCCCC2CN3CCCCC3.Cl

Other CAS RN

172800-03-2

synonyms

[(1R,2R)-2-(1-piperidylmethyl)cycloheptyl] N-(2-butoxyphenyl)carbamate hydrochloride

Origin of Product

United States

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